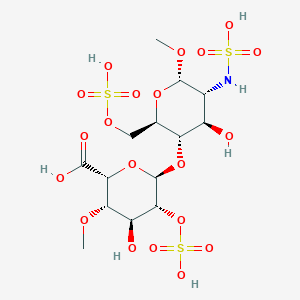
IdoA2S4Me(a1-4)a-GlcNS1Me6S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IdoA2S4Me(a1-4)a-GlcNS1Me6S is a complex carbohydrate derivative that plays a significant role in various biochemical processes. This compound is a sulfated glycosaminoglycan, which is a type of long unbranched polysaccharide consisting of repeating disaccharide units. The presence of sulfate groups in its structure enhances its biological activity, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IdoA2S4Me(a1-4)a-GlcNS1Me6S involves multiple steps, starting with the preparation of the monosaccharide units. The synthesis typically begins with the protection of hydroxyl groups, followed by the introduction of sulfate groups through sulfation reactions. The glycosidic bond formation between the monosaccharides is achieved using glycosylation reactions under specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process includes the sequential addition of reagents, purification steps to remove by-products, and quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for monitoring the synthesis process.
Chemical Reactions Analysis
Types of Reactions
IdoA2S4Me(a1-4)a-GlcNS1Me6S undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The sulfate groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for glycosylation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
Scientific Research Applications
IdoA2S4Me(a1-4)a-GlcNS1Me6S has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycosaminoglycan interactions and for developing new synthetic methodologies.
Biology: The compound is studied for its role in cell signaling, cell adhesion, and extracellular matrix interactions.
Medicine: It has potential therapeutic applications in treating diseases related to abnormal glycosaminoglycan metabolism, such as mucopolysaccharidoses.
Industry: this compound is used in the development of biomaterials and as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of IdoA2S4Me(a1-4)a-GlcNS1Me6S involves its interaction with specific proteins and receptors on the cell surface. The sulfate groups play a crucial role in binding to these targets, leading to the activation or inhibition of various signaling pathways. The compound can modulate the activity of enzymes involved in glycosaminoglycan metabolism, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to IdoA2S4Me(a1-4)a-GlcNS1Me6S include other sulfated glycosaminoglycans such as heparin, chondroitin sulfate, and dermatan sulfate. These compounds share structural similarities but differ in the pattern and degree of sulfation, which affects their biological activities.
Uniqueness
This compound is unique due to its specific sulfation pattern and the presence of methyl groups, which confer distinct properties compared to other glycosaminoglycans. This uniqueness makes it a valuable tool for studying the structure-function relationships of sulfated polysaccharides and for developing targeted therapeutic agents.
Properties
Molecular Formula |
C14H25NO20S3 |
|---|---|
Molecular Weight |
623.5 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-3-methoxy-5-sulfooxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H25NO20S3/c1-29-9-7(17)10(35-38(26,27)28)14(34-11(9)12(18)19)33-8-4(3-31-37(23,24)25)32-13(30-2)5(6(8)16)15-36(20,21)22/h4-11,13-17H,3H2,1-2H3,(H,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28)/t4-,5-,6-,7+,8-,9+,10-,11-,13+,14-/m1/s1 |
InChI Key |
HXSDFQWQRCUQHF-IDOMHHBZSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H](O[C@H]1C(=O)O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)NS(=O)(=O)O)OC)COS(=O)(=O)O)OS(=O)(=O)O)O |
Canonical SMILES |
COC1C(C(C(OC1C(=O)O)OC2C(OC(C(C2O)NS(=O)(=O)O)OC)COS(=O)(=O)O)OS(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B15073958.png)
![(2S)-4-[3-(2-amino-5-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-6-yl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol](/img/structure/B15073959.png)
![7-Oxo-5-phenyl-6-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15073960.png)
![N-[4-(3-chloro-4-fluoroanilino)-7-(2-morpholin-4-ylethoxy)quinazolin-6-yl]prop-2-enamide](/img/structure/B15073962.png)
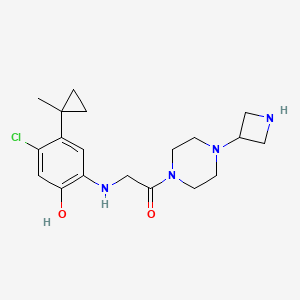
![Bis({amino[(2-aminophenyl)sulfanyl]methylidene})butanedinitrile; ethyl alcohol](/img/structure/B15073987.png)
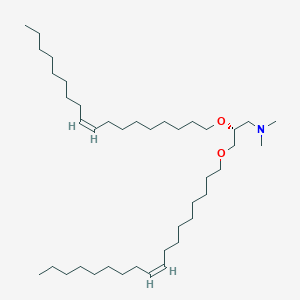
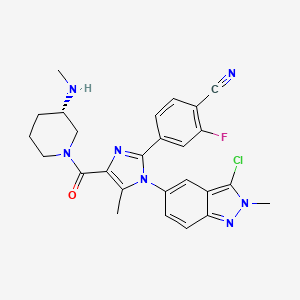
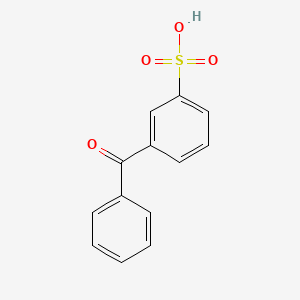
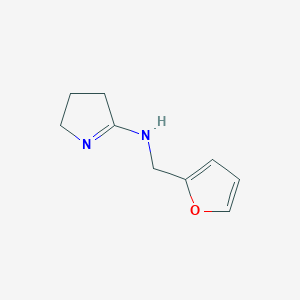
![(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine](/img/structure/B15074022.png)
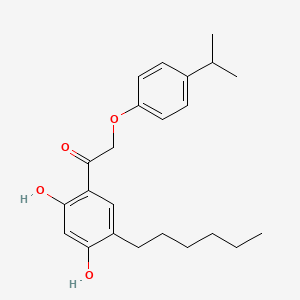
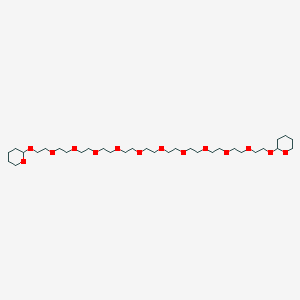
![[(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaen-17-yl]methanol](/img/structure/B15074034.png)
